[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide is a complex organic compound that features a morpholine ring, a pyridine ring, and a pyrimidine ring, all connected through a sulfide linkage to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide typically involves multi-step organic reactions One common approach is to start with the preparation of the morpholine and pyridine intermediates, followed by their coupling with a pyrimidine derivativeReaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyridine or pyrimidine rings can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, palladium on carbon for catalytic hydrogenation.
Electrophiles: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and used in the development of drugs for central nervous system disorders.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their bioactive properties.
Quinazoline derivatives: Known for their antibacterial and anticancer activities.
Uniqueness
[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide is unique due to its combination of morpholine, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-2-4-18(5-3-1)26-15-17-14-19(24-10-12-25-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOJQHPJRVGTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.